molecular formula C6H5ClOS B1586832 3-Methylthiophene-2-carbonyl chloride CAS No. 61341-26-2

3-Methylthiophene-2-carbonyl chloride

Cat. No.: B1586832
CAS No.: 61341-26-2
M. Wt: 160.62 g/mol
InChI Key: AJSVPEVDFBYRCH-UHFFFAOYSA-N
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Description

3-Methylthiophene-2-carbonyl chloride is an organic compound with the molecular formula C6H5ClOS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is known for its clear colorless to pale yellow liquid appearance and is used in various chemical synthesis processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methylthiophene-2-carbonyl chloride can be synthesized from 3-Methyl-2-thiophenecarboxylic acid. The process involves the reaction of 3-Methyl-2-thiophenecarboxylic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction typically proceeds as follows:

C6H5ClOS+SOCl2C6H5ClOS+SO2+HCl\text{C6H5ClOS} + \text{SOCl2} \rightarrow \text{C6H5ClOS} + \text{SO2} + \text{HCl} C6H5ClOS+SOCl2→C6H5ClOS+SO2+HCl

The reaction is carried out under an inert atmosphere to prevent moisture from interfering with the reaction .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 3-Methylthiophene-2-carbonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Methylthiophene-2-carbonyl chloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 4-Methylthiophene-2-carbonyl chloride
  • 2-Furoyl chloride
  • 2-Thiophenecarbonyl chloride

Comparison: 3-Methylthiophene-2-carbonyl chloride is unique due to its specific substitution pattern on the thiophene ring. This substitution pattern influences its reactivity and the types of reactions it undergoes. Compared to 4-Methylthiophene-2-carbonyl chloride, which has the methyl group at a different position, this compound exhibits different chemical properties and reactivity .

Properties

IUPAC Name

3-methylthiophene-2-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClOS/c1-4-2-3-9-5(4)6(7)8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJSVPEVDFBYRCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80372176
Record name 3-Methylthiophene-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80372176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61341-26-2
Record name 3-Methylthiophene-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80372176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Methyl-2-thenoyl Chloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

In 100 ml of benzene was suspended 3.00 g (21.1 mmol) of 3-methyl-2-thiophenecarboxylic acid, oxalyl chloride [7.36 ml (84.4 mmol)] was added and the mixture was refluxed for 2 hours. After cooling, the solvent was distilled off to obtain 3.40 g of 3-methylthenoyl chloride (yield: quant.). To a solution of 1.50 g (6.23 mmol) of 4-(3-aminopropylthio)pyridine dihydrochloride and 2.61 ml (18.7 mmol) of triethylamine in 60 ml of methylene chloride, 1.20 ml (7.48 mmol) of the 3-methylthenoyl chloride was added under ice-cooling with stirring. The mixture was stirred at room temperature for 30 minutes. The reaction mixture was washed with a saturated aqueous solution of sodium bicarbonate and water and dried, and then the solvent was distilled off. The residue was purified by column chromatography (eluent: ethyl acetate) to obtain powder. The powder was washed with ether and dried to obtain 1.54 g of the desired compound (yield: 84.5%, pale yellow powder).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
7.36 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the main application of 3-Methylthiophene-2-carbonyl chloride as described in the research paper?

A1: The research paper focuses on the use of this compound as a coupling partner in palladium-catalyzed cross-coupling reactions to synthesize thienyl ketones []. These ketones are considered valuable building blocks in the development of pharmaceuticals and natural products due to their presence in numerous bioactive compounds.

Q2: What are the advantages of using the described palladium-catalyzed cross-coupling reaction with this compound for synthesizing thienyl ketones?

A2: The research highlights several advantages of this synthetic approach []:

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